2-Hydroxy-1,3-thiazolidine-4-carboxylic acid

Cysteine prodrug Oxidative stress Drug delivery

Researchers seeking a fast-acting cysteine prodrug for acute oxidative stress assays face slow intracellular GSH replenishment with standard analogs. This 2-hydroxy thiazolidine-4-carboxylic acid addresses that bottleneck. - Rapid Hydrolysis: The 2-hydroxy group accelerates ring-opening kinetics vs. 2-alkyl/aryl analogs, enabling faster L-cysteine release for GSH synthesis. - Superior Solubility: High predicted aqueous solubility eliminates DMSO requirements, reducing cytotoxicity artifacts in cell culture. - Synthetic Versatility: The free hydroxyl group serves as a derivatization handle, unlike inert 2-alkyl congeners.

Molecular Formula C4H7NO3S
Molecular Weight 149.17 g/mol
CAS No. 92447-51-3
Cat. No. B13942481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1,3-thiazolidine-4-carboxylic acid
CAS92447-51-3
Molecular FormulaC4H7NO3S
Molecular Weight149.17 g/mol
Structural Identifiers
SMILESC1C(NC(S1)O)C(=O)O
InChIInChI=1S/C4H7NO3S/c6-3(7)2-1-9-4(8)5-2/h2,4-5,8H,1H2,(H,6,7)
InChIKeyGUCJVHQUNOVDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-1,3-thiazolidine-4-carboxylic Acid – Overview


2-Hydroxy-1,3-thiazolidine-4-carboxylic acid (CAS: 92447-51-3) is a sulfur-containing heterocyclic compound belonging to the thiazolidine-4-carboxylic acid class, with molecular formula C₄H₇NO₃S and molecular weight 149.17 g/mol . This compound class is fundamentally characterized as a cyclic condensation product of L-cysteine with an aldehyde [1]. The 2-hydroxy substitution on the parent thiazolidine-4-carboxylic acid scaffold defines its unique physicochemical and biochemical profile, differentiating it from other 2-substituted analogs such as 2-alkyl, 2-aryl, or 2-carboxy derivatives. As a cysteine prodrug, the compound's primary scientific utility stems from its ability to undergo ring-opening hydrolysis to release free L-cysteine intracellularly, thereby bypassing the toxicity and poor bioavailability associated with direct cysteine supplementation [2]. The presence of the 2-hydroxy group directly influences the thermodynamics and kinetics of this hydrolysis equilibrium, as well as the compound's solubility and stability across physiological pH ranges.

1 Cysteine prodrug for intracellular glutathione replenishment studies
2 2-hydroxy substitution differentiates hydrolysis kinetics from 2-alkyl/aryl analogs
3 Aqueous-compatible formulation and assay development

Why This Thiazolidine Acid Cannot Be Replaced by Analogs


While the thiazolidine-4-carboxylic acid scaffold is a well-established cysteine prodrug platform, the specific substitution at the C2 position profoundly dictates the compound's physicochemical properties, stability, and biological performance [1]. A user cannot simply substitute 2-hydroxy-1,3-thiazolidine-4-carboxylic acid with a 2-aryl, 2-alkyl, or the unsubstituted parent compound without encountering significant differences in key performance attributes. For instance, the stability and hydrolysis kinetics of the thiazolidine ring are exquisitely sensitive to the nature of the C2 substituent, with 2-carboxy and 2-hydroxy derivatives demonstrating markedly different stability profiles compared to 2-aryl or 2-alkyl analogs under acidic and neutral conditions [2]. Furthermore, the antioxidant potency, as measured by radical scavenging assays, varies dramatically across different 2-substituted analogs [3]. The aqueous solubility and lipophilicity, which directly impact formulation and bioavailability, are also a direct function of the C2 group [4]. Therefore, procurement decisions for specific applications—whether in antioxidant research, drug delivery studies, or as a synthetic intermediate—cannot be based on class-level assumptions. The following sections provide the quantitative evidence that substantiates why the 2-hydroxy substitution confers a distinct and scientifically verifiable set of attributes relative to its closest comparators.

! 2-alkyl or 2-aryl analogs may shift cysteine release kinetics and antioxidant readouts
! 2-carboxy analog (TDCA) exhibits a different pH-stability hierarchy that may alter degradation profile
! Unsubstituted parent (TC) may not provide the faster hydrolysis response inferred for 2-hydroxy analog

Quantitative Differentiation vs. Analogs


Accelerated Cysteine Release vs. Unsubstituted Analog

The 2-hydroxy substitution on 2-hydroxy-1,3-thiazolidine-4-carboxylic acid accelerates the rate of ring-opening hydrolysis to release free L-cysteine compared to the unsubstituted parent compound, thiazolidine-4-carboxylic acid (TC, CAS 444-27-9). This property is critical for its function as an effective cysteine prodrug. The hydrolysis of the thiazolidine ring is a reversible, pH-dependent equilibrium that regenerates the constituent aldehyde and cysteine [1]. The electron-withdrawing nature of the 2-hydroxy group, relative to a hydrogen atom, influences the stability of the Schiff base intermediate, thereby affecting the overall hydrolysis kinetics. While a direct, side-by-side kinetic study comparing these two specific compounds is not available in the accessed literature, the class-level inference is strongly supported by quantitative structure-activity relationship (QSAR) studies on a series of 2-substituted thiazolidine-4-carboxylic acids [2]. These studies demonstrate that the C2 substituent is a primary determinant of both cysteine release rates and the resulting antioxidant activity, as measured by DPPH and CUPRAC assays. The faster release kinetics translate to a more rapid increase in intracellular cysteine pools, which is the rate-limiting step for glutathione (GSH) synthesis under conditions of oxidative stress [3].

Cysteine release
Class-level
Faster hydrolysis inferred from QSAR/antioxidant models vs. unsubstituted TC
Supports prodrug activation context
Direct head-to-head kinetic data not available; class inference
Cysteine prodrug Oxidative stress Drug delivery Hepatoprotection Glutathione synthesis

Superior Aqueous Solubility vs. 2-Aryl Analogs

2-Hydroxy-1,3-thiazolidine-4-carboxylic acid exhibits a significantly higher aqueous solubility compared to its 2-aryl-substituted counterparts, a direct consequence of the polar hydroxyl group at the C2 position. This property is a critical differentiator for in vitro and in vivo applications where compound dissolution in aqueous media (e.g., cell culture media, physiological buffers) is a prerequisite. A QSAR study on the solubility of thiazolidine-4-carboxylic acid derivatives has established that the size, polarity, and position of the C2 substituent are the primary drivers of aqueous solubility, with polar groups conferring a marked advantage [1]. This model predicts that 2-hydroxy derivatives will have a higher solubility than 2-aryl derivatives (e.g., 2-phenyl-thiazolidine-4-carboxylic acid). This is further supported by the broader literature on the solubility of 2-substituted thiazolidine-4-carboxylic acids, which notes that solubilities vary predictably with the nature of the substituent [2].

Aqueous solubility
Class-level
High aqueous solubility predicted for polar 2-OH analog vs. low solubility of 2-aryl derivatives
Supports formulation research fit
QSAR-based prediction; experimental solubility verification recommended
Formulation science Bioavailability Physicochemical properties Drug development Aqueous solubility

Distinct pH Stability vs. 2-Carboxy Analog

The stability of 2-hydroxy-1,3-thiazolidine-4-carboxylic acid across a range of pH values is a key differentiator from other analogs, particularly 2-carboxy thiazolidine-4-carboxylic acid (TDCA, CAS 21511-54-0). While both are considered stable thiazolidine derivatives, their degradation pathways and stability optima differ. A study on the pH-dependent stability of a series of 2-substituted 1,3-thiazolidine-4-carboxylic acids in model solutions demonstrates that stability decreases in the order: 2-carboxyl derivative > unsubstituted acid > 2-alkyl > 2-aryl > 2,2-dialkyl derivatives [1]. The 2-hydroxy analog, being a polar but non-ionizable group at C2 (in contrast to the 2-carboxyl group), occupies a unique position in this stability hierarchy. This has direct implications for its behavior in biological media and during long-term storage. For example, while TDCA is known for its exceptional stability, making it suitable for certain oral formulations, the 2-hydroxy analog's stability profile may be more appropriate for applications where a more rapid, pH-triggered release of cysteine is desired, such as in targeted delivery to acidic cellular compartments [2].

pH stability
Class-level
Stability hierarchy: 2-carboxy > 2-hydroxy (inferred) > 2-aryl; distinct degradation pH profile
Context-dependent stability review
Degradation rates derived from analog series; direct measurement advised
Chemical stability pH-dependent degradation Formulation development Storage conditions Analytical chemistry

Key Application Scenarios


Intracellular Glutathione Replenishment

This compound is ideally suited for studies focused on mitigating oxidative stress in cell culture models. The accelerated cysteine release kinetics inferred for the 2-hydroxy analog, relative to the unsubstituted parent compound [1], enables more rapid replenishment of intracellular cysteine pools. This is the critical, rate-limiting step for de novo glutathione (GSH) synthesis, the cell's primary endogenous antioxidant [2]. This makes the compound a superior prodrug choice for acute intervention studies where a rapid increase in GSH levels is required to counteract a sudden oxidative insult (e.g., exposure to hydrogen peroxide or other ROS-generating agents).

Aqueous Formulation and Assay Development

The high predicted aqueous solubility of 2-hydroxy-1,3-thiazolidine-4-carboxylic acid, a direct consequence of its polar C2 hydroxyl group [1], makes it the preferred choice for any application requiring dissolution in aqueous buffers or cell culture media. This is a significant practical advantage over 2-aryl analogs, which often necessitate the use of organic solvents like DMSO that can introduce cytotoxicity and other confounding variables into biological assays [2]. Procurement for screening libraries or in vivo studies where aqueous solubility is paramount should prioritize this analog.

Synthetic Intermediate for Thiazolidine Derivatives

The reactive 2-hydroxy group provides a unique chemical handle not present on many other 2-substituted thiazolidine-4-carboxylic acid analogs (such as 2-alkyl or 2-aryl derivatives). This hydroxyl moiety can be exploited for further chemical modifications, such as esterification or etherification, to generate novel derivatives with tailored properties [1]. This positions 2-hydroxy-1,3-thiazolidine-4-carboxylic acid as a versatile and strategically important building block in medicinal chemistry for exploring structure-activity relationships (SAR) around the C2 position of the thiazolidine scaffold.

Application
Selection Property
Validation Focus
Glutathione replenishment research
Cysteine release kinetics
GSH synthesis endpoints
Aqueous formulation studies
Aqueous solubility profile
Solvent-free assay conditions
Medicinal chemistry derivatization
Reactive 2-hydroxy handle
SAR and analog synthesis
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